molecular formula C12H15ClO2 B14778269 1-(4-Chloro-2-isobutoxyphenyl)ethanone

1-(4-Chloro-2-isobutoxyphenyl)ethanone

Cat. No.: B14778269
M. Wt: 226.70 g/mol
InChI Key: KMPAEEVSAUQKIB-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-isobutoxyphenyl)ethanone is an organic compound with the molecular formula C12H15ClO2. This compound is characterized by the presence of a chloro group and an isobutoxy group attached to a phenyl ring, which is further connected to an ethanone moiety. It is a derivative of acetophenone and is used in various chemical and industrial applications.

Preparation Methods

The synthesis of 1-(4-Chloro-2-isobutoxyphenyl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 1-(4-hydroxyphenyl)ethanone with 1-bromo-2-chloroethane in the presence of a base such as sodium hydroxide and a phase transfer catalyst like tetrabutylammonium bromide. The reaction is typically carried out in acetone under reflux conditions for several hours, followed by purification through recrystallization from ethanol .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(4-Chloro-2-isobutoxyphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include organic solvents like acetone or dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but can include alcohols, carboxylic acids, and substituted phenyl derivatives .

Scientific Research Applications

1-(4-Chloro-2-isobutoxyphenyl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-isobutoxyphenyl)ethanone involves its interaction with various molecular targets and pathways. For example, in the synthesis of ibuprofen, the compound undergoes electrocarboxylation, where it reacts with carbon dioxide in the presence of a silver cathode and ionic liquids. This reaction leads to the formation of 2-(4-isobutylphenyl)propanoic acid, the active ingredient in ibuprofen . The molecular targets and pathways involved in this process include the activation of carbon nucleophiles and the stabilization of reaction intermediates by ionic liquids.

Comparison with Similar Compounds

1-(4-Chloro-2-isobutoxyphenyl)ethanone can be compared with other similar compounds, such as:

Properties

Molecular Formula

C12H15ClO2

Molecular Weight

226.70 g/mol

IUPAC Name

1-[4-chloro-2-(2-methylpropoxy)phenyl]ethanone

InChI

InChI=1S/C12H15ClO2/c1-8(2)7-15-12-6-10(13)4-5-11(12)9(3)14/h4-6,8H,7H2,1-3H3

InChI Key

KMPAEEVSAUQKIB-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C=CC(=C1)Cl)C(=O)C

Origin of Product

United States

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